1-(Tert-butoxycarbonyl)-1H-indazole-6-carboxylic Acid: Structural Dynamics, Physicochemical Properties, and Applications in Targeted Drug Discovery
1-(Tert-butoxycarbonyl)-1H-indazole-6-carboxylic Acid: Structural Dynamics, Physicochemical Properties, and Applications in Targeted Drug Discovery
By: Senior Application Scientist, Medicinal Chemistry & Synthetic Workflows
Executive Summary
In modern drug discovery, the indazole scaffold is recognized as a "privileged structure," frequently deployed as an ATP-competitive pharmacophore in the design of kinase inhibitors. However, the inherent tautomerism of the unprotected indazole ring (1H vs. 2H) presents significant regioselectivity challenges during early-stage functionalization. 1-(Tert-butoxycarbonyl)-1H-indazole-6-carboxylic acid (CAS: 1158767-36-2) resolves this bottleneck. By masking the N1 position with a tert-butoxycarbonyl (Boc) group, this building block offers orthogonal reactivity, allowing medicinal chemists to selectively functionalize the C6-carboxylic acid while maintaining high lipid solubility and structural stability[1].
This technical guide deconstructs the chemical properties, structural rationale, and validated synthetic workflows associated with this critical intermediate, providing a self-validating framework for researchers developing novel anti-cancer and anti-inflammatory therapeutics.
Structural Anatomy and Physicochemical Profiling
The Rationale for N1-Boc Protection
The unprotected 1H-indazole-6-carboxylic acid (CAS: 704-91-6) is highly polar and susceptible to N-alkylation or N-acylation at both the N1 and N2 positions, leading to complex, difficult-to-separate mixtures[2].
The strategic installation of the Boc group at the N1 position serves three causal functions:
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Regiocontrol: It locks the molecule into the 1H tautomer, completely preventing electrophilic attack at the indazole nitrogens during downstream amide coupling or esterification at the C6 position.
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Solubility Enhancement: The bulky, lipophilic tert-butyl group disrupts intermolecular hydrogen bonding, dramatically increasing the compound's solubility in standard organic solvents (e.g., DCM, DMF, THF) compared to the unprotected acid[1].
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Orthogonal Deprotection: The Boc group is highly stable to basic and nucleophilic conditions (e.g., during amide coupling) but can be cleanly cleaved under mildly acidic conditions (e.g., TFA or HCl), releasing only volatile byproducts (isobutylene and CO₂).
Physicochemical Data Summary
To ensure reproducibility in reaction stoichiometry and analytical tracking, the core quantitative properties of 1-Boc-1H-indazole-6-carboxylic acid are summarized below.
| Property | Value | Analytical Significance |
| Chemical Name | 1-(Tert-butoxycarbonyl)-1H-indazole-6-carboxylic acid | Standard IUPAC nomenclature. |
| CAS Number | 1158767-36-2 | Primary identifier for procurement[1]. |
| Molecular Formula | C₁₃H₁₄N₂O₄ | Required for exact mass calculation. |
| Molecular Weight | 262.27 g/mol | Used for stoichiometric calculations[1]. |
| Physical Form | White to Yellow Solid | Visual indicator of purity/oxidation[1]. |
| InChI Key | WXWASFOHAZDMGJ-UHFFFAOYSA-N | Database cross-referencing[1]. |
| Storage Conditions | 2-8°C, desiccated | Prevents premature thermal/acidic Boc cleavage. |
Mechanistic Role in Targeted Drug Discovery
Indazole derivatives are highly prized in oncology for their ability to act as multi-targeted kinase inhibitors (e.g., targeting TTK, EGFR, c-Met, and CDK2). The indazole core mimics the purine ring of ATP, allowing it to dock seamlessly into the highly conserved ATP-binding pocket of tyrosine kinases.
When 1-Boc-1H-indazole-6-carboxylic acid is used as a starting material, the C6-carboxylic acid is typically converted into a substituted amide. This C6-amide extension is designed to project outward from the ATP pocket into the solvent-exposed region or adjacent allosteric pockets, enhancing target specificity and binding affinity. Once the optimal C6-substituent is installed, the N1-Boc group is removed, exposing the native indazole N-H, which acts as a critical hydrogen-bond donor to the kinase hinge region.
Mechanistic pathway of indazole-based kinase inhibitors inducing apoptosis via ATP-competitive binding.
Validated Synthetic Workflows & Protocols
As an Application Scientist, I emphasize self-validating systems. A protocol is only as good as its built-in analytical checkpoints. The following workflows describe the standard two-step utilization of 1-Boc-1H-indazole-6-carboxylic acid: C6-amide coupling followed by N1-Boc deprotection.
Protocol A: C6-Amide Coupling via HATU/DIPEA
Causality: HATU is selected over traditional EDC/HOBt because it forms a highly reactive 7-azabenzotriazole active ester. This accelerates the reaction kinetics, which is crucial when coupling sterically hindered or electronically deactivated anilines (common in kinase inhibitor design). DIPEA (N,N-Diisopropylethylamine) is used as a non-nucleophilic base to deprotonate the amine without competing for the active ester.
Step-by-Step Methodology:
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Activation: Dissolve 1-Boc-1H-indazole-6-carboxylic acid (1.0 eq, 262.27 mg, 1.0 mmol) in anhydrous DMF (5.0 mL) under an inert nitrogen atmosphere. Add DIPEA (3.0 eq, 0.52 mL, 3.0 mmol).
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Ester Formation: Add HATU (1.2 eq, 456 mg, 1.2 mmol) in one portion. Stir at room temperature (RT) for 15 minutes. Validation Check 1: The solution will typically turn pale yellow, indicating the formation of the active ester.
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Amine Addition: Add the target primary or secondary amine (1.1 eq, 1.1 mmol). Stir at RT for 2–4 hours[3].
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Reaction Monitoring: Quench a 10 µL aliquot in 1 mL Acetonitrile/Water and analyze via LC-MS. Validation Check 2: Look for the disappearance of the starting material mass (m/z 261 [M-H]⁻) and the appearance of the product mass.
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Workup: Dilute the mixture with Ethyl Acetate (30 mL) and wash sequentially with 1M HCl (to remove unreacted amine/DIPEA), saturated NaHCO₃ (to remove acidic byproducts), and brine. Dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
Protocol B: N1-Boc Deprotection
Causality: The Boc group is cleaved using Trifluoroacetic acid (TFA). The acid protonates the carbamate oxygen, leading to the expulsion of a tert-butyl cation (which eliminates to form isobutylene gas) and carbamic acid (which decarboxylates into CO₂ gas). The gaseous nature of the byproducts drives the reaction to completion according to Le Chatelier's principle.
Step-by-Step Methodology:
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Solvation: Dissolve the Boc-protected indazole amide intermediate (1.0 mmol) in anhydrous Dichloromethane (DCM, 4.0 mL).
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Acidification: Cool the flask to 0°C (to prevent exothermic degradation) and slowly add TFA (1.0 mL, creating a 20% v/v solution).
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Cleavage: Remove the ice bath and stir at RT for 1–2 hours. Validation Check 3: Effervescence (bubbling of CO₂ and isobutylene) may be briefly visible.
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Monitoring: Check completion by TLC (UV active). The deprotected indazole will have a significantly lower Rf value due to increased polarity.
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Isolation: Concentrate the reaction mixture in vacuo to remove DCM and excess TFA. To remove residual TFA salts, redissolve the crude oil in DCM and wash with saturated aqueous NaHCO₃ until the aqueous layer is slightly basic (pH ~8). Extract, dry, and concentrate to yield the final targeted indazole derivative.
Standard synthetic workflow for C6-functionalization and subsequent N1-deprotection.
Conclusion
1-(Tert-butoxycarbonyl)-1H-indazole-6-carboxylic acid is an indispensable tool in the medicinal chemist's arsenal. By leveraging the orthogonal reactivity provided by the N1-Boc protecting group, researchers can execute high-yielding, regioselective modifications at the C6 position. As the demand for highly specific, multi-targeted kinase inhibitors continues to grow in oncology and immunology, mastering the physicochemical handling and synthetic workflows of this specific indazole building block remains a foundational skill for rapid drug discovery.
References
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National Center for Biotechnology Information (PubChem). "1H-indazole-6-carboxylic acid | C8H6N2O2 | CID 16227938." PubChem Database. Available at: [Link]
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Frejat, F. O. A., et al. "Novel indazole derivatives as potent apoptotic antiproliferative agents by multi-targeted mechanism: Synthesis and biological evaluation." Bioorganic Chemistry, Assiut University (2022). Available at:[Link]
- Google Patents. "CN1495171A - Indazol compound for inhibiting protein kinase and medicine composition and their application." Google Patents.
Sources
- 1. 1-[(TERT-BUTOXY)CARBONYL]-1H-INDAZOLE-6-CARBOXYLIC ACID | 1158767-36-2 [sigmaaldrich.com]
- 2. 1H-indazole-6-carboxylic acid | C8H6N2O2 | CID 16227938 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. CN1495171A - Indazol compound for inhibiting protein kinase and medicine composition and their application - Google Patents [patents.google.com]
